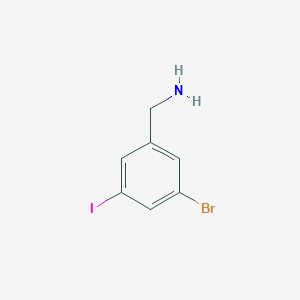

(3-Bromo-5-iodophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrIN |

|---|---|

Molecular Weight |

311.95 g/mol |

IUPAC Name |

(3-bromo-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |

InChI Key |

OBITTXAPELWCHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Iodophenyl Methanamine and Analogous Dihalogenated Aryl Methanamines

Strategies for Carbon-Halogen Bond Formation and Manipulation in Aryl Systems

The regioselective introduction of two different halogen atoms onto an aromatic ring is a significant synthetic challenge. Various methods have been developed to control the position of bromination and iodination, as well as to manipulate the positions of existing halogens.

Regioselective Halogenation Approaches (Bromination and Iodination)

Direct electrophilic halogenation of arenes is a fundamental transformation. The regioselectivity is governed by the electronic nature of the substituents already present on the ring. For the synthesis of dihalogenated compounds, the order of halogen introduction is crucial.

One common strategy involves the use of N-halosuccinimides (NBS for bromination and NIS for iodination) as halogen sources. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as solvents can enhance the reactivity and regioselectivity of these reagents. nih.gov These reactions typically proceed under mild conditions and offer good yields of the desired halogenated arenes. nih.gov The versatility of this method is highlighted by its application in one-pot sequential halogenation and cross-coupling reactions. nih.gov

For instance, the synthesis of 1-bromo-3-chloro-5-iodobenzene, a related trihalogenated compound, has been achieved through a two-step process starting from p-iodoaniline. This involves a simultaneous bromination and chlorination step, followed by deaminative iodination. A similar strategic approach could be envisioned for the synthesis of 3-bromo-5-iodo substituted precursors.

Halogen-Dance and Aryl Halide Isomerization for Positional Control

The halogen dance reaction is a powerful tool for the isomerization of aryl halides, allowing for the migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgrsc.org This base-catalyzed rearrangement, also known as halogen scrambling, is driven by thermodynamics and provides access to regioisomers that are difficult to obtain through direct halogenation. wikipedia.orgclockss.org The reaction typically involves deprotonation of a halogenated aromatic compound, followed by a 1,2-halogen shift. clockss.org

This method is particularly useful for introducing functional groups at positions that are not easily accessible by other means. rsc.orgclockss.org The lability of bromine and iodine atoms makes them suitable candidates for this type of rearrangement. clockss.org By carefully selecting the base, temperature, and solvent, it is possible to control the outcome of the halogen dance and achieve the desired positional isomer. wikipedia.org The generated metalated intermediates can be trapped with various electrophiles, further expanding the synthetic utility of this reaction. wikipedia.org

Long-range halogen dance reactions have also been observed in certain heterocyclic systems, where a halogen atom can migrate from one ring to another within the same molecule. nih.gov

Deaminative Halogenation of Primary Aryl Amines

Recent advancements have introduced milder and more general methods for deaminative halogenation. One such method utilizes an N-anomeric amide as a nitrogen-deletion reagent, which can effectively convert both aliphatic and aromatic primary amines into the corresponding bromides, chlorides, and iodides. nih.govresearchgate.net This protocol is notable for its mild reaction conditions and tolerance of various functional groups. researchgate.netthieme-connect.com Another approach involves the use of CBr4 as a trapping reagent in a radical-based deaminative bromination, which has shown broad applicability for both aromatic and aliphatic amines. nih.gov

Introduction and Functionalization of the Methanamine Moiety

Once the desired dihalogenated aromatic core is synthesized, the next critical step is the introduction of the methanamine group. This can be achieved through various synthetic pathways, with reductive amination and transition-metal-catalyzed cross-coupling being the most prominent.

Reductive Amination Pathways to Benzylamines

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. nih.govorganic-chemistry.org In the context of synthesizing (3-Bromo-5-iodophenyl)methanamine, this would involve the reductive amination of the corresponding 3-bromo-5-iodobenzaldehyde (B70385). This reaction typically proceeds by the initial formation of an imine or iminium ion from the aldehyde and an amine source (like ammonia (B1221849) for primary amines), which is then reduced in situ to the desired amine. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. youtube.com Other methods include catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or ruthenium complexes. nih.govyoutube.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity for the desired primary amine. nih.gov For instance, ruthenium-catalyzed reductive amination of aldehydes with ammonia and molecular hydrogen provides a waste-free route to a broad range of primary amines. nih.gov

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions, stable in mildly acidic conditions. youtube.com | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, commercially available. youtube.com | Can be sensitive to moisture. |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | "Green" method with water as the only byproduct. nih.gov | May require high pressure and temperature, potential for dehalogenation. |

| Phenylsilane with Dibutyltin Dichloride | Mild conditions, good functional group tolerance. organic-chemistry.org | Not suitable for monoalkylamines. organic-chemistry.org |

Transition-Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Transition-metal-catalyzed C-N cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of arylamines. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a transition metal catalyst, most commonly palladium or copper. rsc.orgresearchgate.net

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. While highly effective, a key challenge in the synthesis of this compound via this route would be the selective coupling at one halogen position over the other. The higher reactivity of the C-I bond compared to the C-Br bond towards oxidative addition to palladium(0) could potentially allow for selective functionalization.

Copper-catalyzed Ullmann-type coupling reactions also provide a valuable method for C-N bond formation. mdpi.com These reactions often require ligands to facilitate the coupling and can be performed with a variety of nitrogen nucleophiles. researchgate.netmdpi.com

More recent developments have focused on the activation of C-N bonds themselves. For example, benzylic ammonium (B1175870) salts can be coupled with boronic acids in the presence of a nickel catalyst to form new C-C bonds, and conceptually similar C-N couplings could be envisioned. researchgate.net Additionally, direct C-H amination using organic azides as the nitrogen source, catalyzed by rhodium or iridium, represents an atom-economical approach, though directing groups are often required. nih.gov

Table 2: Overview of Transition-Metal-Catalyzed C-N Coupling Strategies

| Reaction Type | Catalyst System | Key Features | Potential Challenges |

| Buchwald-Hartwig Amination | Palladium/Ligand | Broad substrate scope, high efficiency. | Selectivity between different halogens, catalyst cost. |

| Ullmann Condensation | Copper/Ligand | Cost-effective metal, suitable for various N-nucleophiles. researchgate.netmdpi.com | Often requires higher temperatures, ligand optimization may be needed. mdpi.com |

| Direct C-H Amination | Rhodium or Iridium/Azide | Atom-economical, avoids pre-functionalized starting materials. nih.gov | Often requires directing groups, regioselectivity can be an issue. |

Palladium-Catalyzed Amination of Aryl Halides

The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen bonds, offering broad substrate scope and high functional group tolerance. uomustansiriyah.edu.iq This methodology is particularly relevant for the synthesis of dihalogenated aryl methanamines from corresponding aryl halides. The success of these reactions is heavily reliant on the choice of phosphine (B1218219) ligand, which modulates the activity and stability of the palladium catalyst.

Modern advancements have introduced a variety of sophisticated ligands that enable the coupling of even challenging substrates at low catalyst loadings. uomustansiriyah.edu.iq For instance, bulky biarylphosphine ligands such as BrettPhos and RuPhos have demonstrated exceptional versatility and robustness, facilitating reactions that can often be performed without the strict exclusion of air and moisture. uomustansiriyah.edu.iq The development of novel ligands like KPhos has further expanded the utility of this reaction to include the use of aqueous ammonia, providing a direct and economical route to primary arylamines. acs.org Another class of highly effective ligands, YPhos, is noted for its strong electron-donating properties, which can lead to remarkably high catalyst activity even at room temperature. thieme-connect.com

For a substrate like 1-bromo-3-iodobenzene (B1265593), the significant difference in the bond dissociation energies between the C-I and C-Br bonds allows for selective amination. The C-I bond is more susceptible to oxidative addition to the Pd(0) center, enabling chemo-selective C-N bond formation at the iodine-bearing position while leaving the bromine atom intact for potential subsequent transformations.

Table 1: Selected Palladium Catalyst Systems for C-N Cross-Coupling

| Ligand | Palladium Source | Base | Typical Substrates | Key Features |

| BrettPhos / RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu, Cs₂CO₃ | Aryl/heteroaryl chlorides, bromides | Wide scope, robust, air-stable pre-catalysts available. uomustansiriyah.edu.iq |

| KPhos | Pd₂(dba)₃ | CsOH, KOH | Aryl chlorides, bromides | Enables use of aqueous ammonia for primary amine synthesis. acs.org |

| YPhos | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu | Aryl chlorides | High activity at low catalyst loading and room temperature. thieme-connect.com |

| CyPF-tBu | Pd(dba)₂ | NaOt-Bu | Aryl halides | Efficient for coupling with primary aliphatic amines and anilines. uomustansiriyah.edu.iq |

Nucleophilic Aromatic Substitution (SNAr) for Amine Incorporation

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike the metal-catalyzed reactions described above, the SNAr mechanism does not involve a catalyst but instead relies on the intrinsic properties of the substrate. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org

A critical prerequisite for a successful SNAr reaction is the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) group, positioned ortho or para to the leaving group (e.g., a halogen). wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com

For a parent compound like 1-bromo-3-iodobenzene, which lacks any activating EWGs, direct amination via the SNAr pathway is not feasible under typical conditions. The absence of ortho/para-disposed EWGs means the aromatic ring is not sufficiently electron-deficient to be attacked by an amine nucleophile, and the high-energy intermediate cannot be adequately stabilized. libretexts.org Therefore, while SNAr is a fundamental reaction in organic chemistry, it is not a viable direct strategy for synthesizing this compound from an unactivated dihalobenzene precursor. The methodology would only become relevant if the synthetic plan involved a precursor that was appropriately activated with EWGs, which would later be removed or transformed.

Multi-step Synthetic Sequences for Complex Dihalogenated Aryl Methanamines

The synthesis of a specifically substituted compound like this compound invariably requires a multi-step approach, where the sequence of reactions is dictated by the principles of electrophilic aromatic substitution and functional group interconversion. There is no direct, single-step method to assemble this molecule from simple precursors. A plausible synthetic route must carefully consider the directing effects of the substituents at each stage.

One logical, albeit illustrative, pathway could commence with a commercially available starting material such as 3-bromoaniline. The sequence would involve several key transformations:

Protection of the Amine: The aniline's amino group would first be protected, for instance, by acetylation to form 3-bromoacetanilide. This is necessary to prevent side reactions in subsequent steps and to modulate the directing effect of the nitrogen atom.

Electrophilic Iodination: The protected 3-bromoacetanilide would then undergo electrophilic iodination. The acetamido group is a powerful ortho-, para-director, while the bromine is a weaker ortho-, para-director. The major product would be 4-bromo-2-iodoacetanilide due to steric hindrance at the 6-position. To achieve the desired 3-bromo-5-iodo substitution pattern, one might need to start with a different precursor, such as 3,5-dibromoaniline, and perform a selective halogen exchange reaction, or devise a more intricate route involving blocking groups. A more direct, hypothetical route starting from 1,3-dibenzene would involve selective iodination, which presents its own regioselectivity challenges.

Introduction of the Methyleneamine Precursor: Assuming the correct 3-bromo-5-iodoaniline (B1439371) intermediate is obtained (after deprotection), the benzylamine (B48309) moiety must be constructed. This cannot be done directly. A common strategy involves a Vilsmeier-Haack reaction to introduce a formyl group (-CHO), followed by reductive amination to convert the aldehyde into the desired aminomethyl group (-CH₂NH₂).

Final Transformation: The final step would be the reductive amination itself, using a source of ammonia and a reducing agent to form this compound.

This type of sequence highlights how complex aniline (B41778) derivatives are built through a series of fundamental organic reactions, including protection/deprotection, electrophilic substitution, and functional group manipulation. libretexts.orgnih.gov Each step requires careful optimization to ensure acceptable yields and to manage the formation of isomers. google.com

Chemo- and Regioselective Synthesis Considerations

For molecules containing multiple, yet different, halogen atoms, the concepts of chemo- and regioselectivity are paramount. In the case of this compound precursors like 1-bromo-3-iodobenzene, the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to selective synthesis.

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center is significantly faster for aryl iodides than for aryl bromides. This reactivity difference (C-I > C-Br >> C-Cl) allows for highly chemoselective reactions. For example, a Buchwald-Hartwig amination can be performed on 1-bromo-4-iodobenzene (B50087) with high selectivity to yield the C-N bond at the position of the iodine, leaving the bromine atom untouched. nih.gov This bromine can then be used as a handle for a subsequent, different cross-coupling reaction under more forcing conditions or with a different catalyst system.

Table 3: Chemoselective Amination of 1-Bromo-4-iodobenzene

| Amine Nucleophile | Product | Yield | Selectivity (C-I vs C-Br) |

| p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | 78% | High |

| p-Chloroaniline | 4-Bromo-N-(4-chlorophenyl)aniline | 80% | High |

| Pyridin-3-amine | N-(4-Bromophenyl)pyridin-3-amine | 83% | High |

| Aniline | 4-Bromoaniline | 73% | High |

| (Data adapted from findings on phenylboronic ester-activated Buchwald-Hartwig amination, demonstrating high selectivity for the C-I bond). nih.gov |

Regioselectivity is also critical during electrophilic aromatic substitution steps in a multi-step synthesis. When functionalizing a 1-bromo-3-iodobenzene ring, the two halogen atoms, both being ortho-, para-directors, will direct incoming electrophiles primarily to the 2-, 4-, and 6-positions. The precise outcome will depend on the steric bulk of the electrophile and the electronic nature of the reaction. Controlling this regioselectivity is often a major synthetic challenge that may require the use of blocking groups or carefully chosen starting materials to achieve the desired substitution pattern.

An in-depth examination of the chemical reactivity and transformations of this compound and its derivatives reveals a versatile scaffold for complex molecule synthesis. The presence of three distinct functional groups—an iodine atom, a bromine atom, and a primary methanamine—offers a platform for highly selective and sequential chemical modifications. This article explores the reactivity of the halogen atoms in various cross-coupling reactions and the transformations involving the primary amine functionality.

Synthesis and Elaboration of 3 Bromo 5 Iodophenyl Methanamine

Synthetic Routes

The synthesis of this compound would likely start from a commercially available or readily synthesized precursor such as 3-bromo-5-iodobenzaldehyde (B70385) sigmaaldrich.com or methyl 3-bromo-5-iodobenzoate. bldpharm.com A common synthetic strategy would involve the reduction of a nitrile or an oxime derivative, or the reductive amination of the corresponding aldehyde.

For example, 3-bromo-5-iodobenzaldehyde could be converted to its oxime, which is then reduced to the desired methanamine. Alternatively, a Gabriel synthesis starting from the corresponding benzyl (B1604629) halide could be employed.

Role as a Precursor in Multi-step Synthesis

The true value of this compound lies in its role as a precursor in multi-step synthetic sequences. The differential reactivity of the C-I and C-Br bonds is a cornerstone of its utility. The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Heck reactions) than the C-Br bond. This allows for the selective functionalization at the 5-position of the phenyl ring.

Following the initial reaction at the iodine-substituted position, the bromine atom can then be targeted for a second, different cross-coupling reaction under more forcing conditions. This sequential, or "one-pot," functionalization strategy provides an efficient route to tri-substituted benzene (B151609) derivatives with a high degree of structural diversity. The amino group can also be protected and deprotected as needed, or it can participate in reactions to form amides, ureas, or other nitrogen-containing functional groups.

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Iodophenyl Methanamine

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations would be instrumental in elucidating the fundamental chemical properties of (3-Bromo-5-iodophenyl)methanamine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of various conformations to find the global minimum on the potential energy surface. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for understanding the flexibility of the methanamine side chain relative to the substituted phenyl ring. The rotation around the carbon-carbon and carbon-nitrogen single bonds would be systematically studied to identify stable conformers and the energy barriers between them.

Expected Data from Geometry Optimization:

| Parameter | Expected Value Range |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| Bond Angles (in ring) | ~120° |

| Dihedral Angles | Variable, defining conformers |

Note: The table above presents expected ranges for a molecule of this type and is for illustrative purposes. Actual values would be determined by DFT calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the aromatic ring, the halogen atoms, and the methanamine group would reveal how these different components contribute to its electronic behavior.

Key Electronic Parameters:

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.arnih.gov This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, a phenomenon known as hyperconjugation. This involves interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, the interaction between a lone pair on the nitrogen atom and an antibonding orbital in the phenyl ring would indicate the extent of electron donation from the methanamine group to the ring. These interactions are crucial for understanding the molecule's stability and electronic properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas, such as around the nitrogen atom of the methanamine group, making it a likely site for protonation or interaction with electrophiles. Regions of positive electrostatic potential (typically colored blue) would indicate electron-deficient areas, which are susceptible to nucleophilic attack. Such positive regions might be found around the hydrogen atoms of the amine group and potentially on the halogen atoms, forming what is known as a "sigma-hole". researchgate.net

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis from TD-DFT)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical IR spectrum is a valuable tool for interpreting experimental spectra and assigning specific peaks to molecular motions. For this compound, characteristic frequencies for N-H stretching, C-Br stretching, and C-I stretching would be of particular interest.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule.

Predicted Spectroscopic Data:

| Spectroscopy | Key Predicted Parameters |

| IR | Vibrational frequencies (cm-1) and their corresponding intensities and assignments (e.g., N-H stretch, C-H bend). |

| UV-Vis (TD-DFT) | Excitation energies (eV), oscillator strengths, and maximum absorption wavelengths (λmax in nm). |

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density distribution between their ground and excited states can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability.

For this compound, the presence of an electron-donating methanamine group and electron-withdrawing halogen atoms on an aromatic ring suggests the potential for intramolecular charge transfer, a key feature for NLO activity. DFT calculations can quantify the first-order hyperpolarizability (β), a measure of the second-order NLO response. A high β value would indicate that this compound could be a promising candidate for NLO materials. nih.govresearchgate.netajchem-a.comresearchgate.net

Quantum Chemical Descriptors for Reactivity and Stability

The primary quantum chemical parameters that govern the reactivity and stability of a chemical species include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), global softness (S), chemical potential (μ), and the electrophilicity index (ω).

Detailed Research Findings

To provide a quantitative understanding, the following table presents hypothetical, yet representative, values for the quantum chemical descriptors of this compound, calculated using a standard theoretical chemistry approach (e.g., DFT with a common basis set). These values serve as an illustrative example of the kind of data generated in computational studies.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.30 | ELUMO - EHOMO |

| Ionization Potential | I | 6.25 | -EHOMO |

| Electron Affinity | A | 0.95 | -ELUMO |

| Global Hardness | η | 2.65 | (I - A) / 2 |

| Global Softness | S | 0.19 | 1 / (2η) |

| Chemical Potential | μ | -3.60 | -(I + A) / 2 |

Note: These values are illustrative and intended for educational purposes, pending specific computational studies on this molecule.

Interpretation of Descriptors:

EHOMO and ELUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. A higher EHOMO value suggests a better electron donor, whereas a lower ELUMO value indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): This gap is a crucial indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Ionization Potential (I) and Electron Affinity (A): These are fundamental descriptors related to the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Hardness (η) and Softness (S): Hardness measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Soft molecules are generally more reactive than hard molecules.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in equilibrium.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The comprehensive analysis of these quantum chemical descriptors provides a theoretical framework for understanding the reactivity and stability of this compound, guiding further experimental investigations into its chemical properties and potential applications.

Applications of 3 Bromo 5 Iodophenyl Methanamine As a Key Synthetic Building Block

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The unique trifunctional nature of (3-bromo-5-iodophenyl)methanamine makes it an ideal starting material for the synthesis of elaborate organic molecules. Chemists can exploit the varying reactivity of the two halogen atoms—the C-I bond is significantly more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling conditions. This reactivity difference allows for selective functionalization at the iodo-position while leaving the bromo-position intact for a subsequent, different transformation. Furthermore, the aminomethyl group provides an additional handle for a variety of chemical modifications, such as amide formation, alkylation, or participation in the construction of heterocyclic rings. This multi-faceted reactivity profile positions the compound as a powerful intermediate for creating libraries of structurally diverse molecules. researchgate.netnih.gov

The creation of biaryl and heteroaryl motifs is fundamental to medicinal chemistry and materials science. This compound is an excellent precursor for assembling highly substituted, non-symmetrical biaryl systems through sequential cross-coupling strategies, such as the Suzuki-Miyaura reaction.

The synthetic approach involves a two-step process:

First Coupling: A palladium catalyst is used to selectively couple an aryl or heteroaryl boronic acid with the more reactive C-I bond of this compound.

Second Coupling: The resulting bromo-biaryl intermediate can then undergo a second coupling reaction, often under slightly more forcing conditions, with a different boronic acid at the C-Br position.

This stepwise approach allows for the controlled and predictable synthesis of complex tri- and tetra-substituted biaryls. rsc.org A similar strategy can be applied to synthesize complex heteroaromatic systems by coupling with heteroaryl boronic acids or other organometallic reagents. mdpi.com

Table 1: Hypothetical Sequential Suzuki Coupling Strategy

This table illustrates the stepwise functionalization of this compound to generate a complex biaryl product.

| Step | Reactant 1 | Reactant 2 | Position Reacted | Intermediate/Product |

| 1 | This compound | 4-Methoxyphenylboronic acid | C5 (Iodo) | (3-Bromo-5-(4-methoxyphenyl)phenyl)methanamine |

| 2 | (3-Bromo-5-(4-methoxyphenyl)phenyl)methanamine | Pyridine-3-boronic acid | C3 (Bromo) | (3-(Pyridin-3-yl)-5-(4-methoxyphenyl)phenyl)methanamine |

The framework of this compound is also instrumental in constructing poly-functionalized imidazole (B134444) and pyrimidine (B1678525) derivatives, which are privileged structures in drug discovery. mdpi.com The arylamine portion of the molecule can be incorporated into these heterocyclic systems through various synthetic methods.

For instance, the aminomethyl group can be used as a synthon to build the imidazole ring. Alternatively, the entire (3-bromo-5-iodophenyl) moiety can be attached to a pre-formed heterocyclic core via palladium-catalyzed C-H arylation, reacting with a C-H bond on the imidazole ring. nih.gov Following the formation of the core structure, the bromo and iodo substituents on the phenyl ring remain available for further diversification, enabling the creation of molecules with multiple points of functionality. This is particularly valuable for structure-activity relationship (SAR) studies in drug development. researchgate.netnih.gov

Table 2: Potential Routes to Functionalized Imidazoles

| Synthetic Route | Description | Resulting Structure |

| Ring Construction | The aminomethyl group reacts with other precursors (e.g., α-haloketones) to form the imidazole ring. | An imidazole ring is directly attached to the 3-bromo-5-iodophenyl core. |

| C-H Arylation | A pre-formed imidazole is coupled with this compound via a Pd-catalyzed reaction. | A (3-bromo-5-iodophenyl)methyl group is attached to a nitrogen or carbon atom of the imidazole ring. |

Diversification Strategies in Chemical Libraries

The generation of chemical libraries containing a wide array of related but structurally distinct compounds is a cornerstone of high-throughput screening and drug discovery. This compound is an ideal scaffold for combinatorial chemistry due to its three orthogonal reactive handles.

A diversification strategy could involve a three-dimensional matrix approach:

Vector 1 (Iodo position): A set of diverse boronic acids (R¹) is reacted at the C-I bond.

Vector 2 (Bromo position): The resulting products are then each reacted with a second set of boronic acids or other coupling partners (R²) at the C-Br bond.

Vector 3 (Amino position): Finally, the aminomethyl group is functionalized, for example, by acylation with a set of carboxylic acids (R³).

This approach allows for the rapid generation of a large and complex library of molecules from a single, readily accessible starting material. If 10 different building blocks are used for each vector (R¹, R², and R³), a library of 1,000 (10 x 10 x 10) unique compounds can be synthesized, efficiently exploring a vast chemical space.

Table 3: Combinatorial Library Diversification Potential

| Diversification Point | Reaction Type | Example Reagent Class | Number of Variants (n) |

| C-I Bond | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids (R¹) | n₁ |

| C-Br Bond | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids (R²) | n₂ |

| -CH₂NH₂ Group | Amide Coupling | Carboxylic Acids (R³) | n₃ |

| Total Compounds | Sequential Combination | n₁ x n₂ x n₃ |

Future Research Directions and Emerging Trends in the Chemistry of 3 Bromo 5 Iodophenyl Methanamine

The strategic placement of bromo and iodo substituents on the phenylmethanamine scaffold makes (3-Bromo-5-iodophenyl)methanamine a molecule of significant interest for future chemical exploration. The distinct reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the foundational benzylamine (B48309) structure, opens avenues for innovative synthetic strategies and applications. Emerging research trends are focused on enhancing the efficiency and sustainability of its synthesis, uncovering new reaction pathways, integrating powerful computational tools for predictive analysis, and leveraging high-throughput techniques to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.